molecular formula C5H7BF3KO B1456642 Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate CAS No. 1612893-03-4

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate

Cat. No.: B1456642
CAS No.: 1612893-03-4
M. Wt: 190.02 g/mol
InChI Key: OBONOTIHBKFMJB-UHFFFAOYSA-N
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Description

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate is a chemical compound with the molecular formula C5H7BF3KO. It is a boron-containing heterocycle that has gained attention in organic synthesis due to its unique reactivity and stability. This compound is particularly useful in various chemical reactions, making it a valuable tool for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate typically involves the reaction of 3,6-dihydro-2H-pyran with a boron trifluoride source in the presence of a potassium base. One common method includes the use of potassium tert-butoxide as the base and boron trifluoride etherate as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used. The reaction is performed in solvents such as toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: The major products are substituted pyran derivatives.

    Coupling Reactions: The products are biaryl compounds or other coupled products.

    Oxidation and Reduction: The products include boronic acids or boranes.

Scientific Research Applications

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate can be compared with other boron-containing compounds such as:

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

Uniqueness

What sets this compound apart is its unique pyran ring structure, which imparts distinct reactivity and stability. This makes it particularly useful in reactions where other boron compounds may not be as effective .

Properties

IUPAC Name

potassium;3,6-dihydro-2H-pyran-4-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF3O.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBONOTIHBKFMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CCOCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate
Reactant of Route 2
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate
Reactant of Route 3
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate
Reactant of Route 4
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate
Reactant of Route 5
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate
Reactant of Route 6
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate

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